N-(1-adamantyl)-4-fluorobenzamide
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Overview
Description
N-(1-adamantyl)-4-fluorobenzamide is a compound that features an adamantane moiety attached to a benzamide structure with a fluorine atom at the para position. Adamantane is a tricyclic hydrocarbon known for its stability and lipophilicity, making it a valuable component in pharmaceuticals. The incorporation of adamantane into various compounds often enhances their biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-4-fluorobenzamide typically involves the reaction of 1-adamantylamine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1-adamantylamine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-fluorobenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-adamantyl)-4-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and lipophilicity.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The fluorobenzamide structure allows for specific interactions with target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Amantadine
- Memantine
Uniqueness
N-(1-adamantyl)-4-fluorobenzamide is unique due to the presence of both the adamantane moiety and the fluorobenzamide structure. This combination provides a balance of stability, lipophilicity, and specific biological activity that is not commonly found in other compounds. The fluorine atom enhances the compound’s ability to interact with biological targets, while the adamantane moiety improves its overall stability and bioavailability.
Properties
IUPAC Name |
N-(1-adamantyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHVYTFJKJJFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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